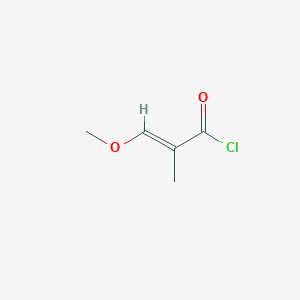![molecular formula C13H20N4O2S B14655836 1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine CAS No. 50499-16-6](/img/structure/B14655836.png)
1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring attached to a sulfonyl group and a triazene moiety
Preparation Methods
The synthesis of 1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine typically involves multiple steps:
Synthetic Routes: The initial step often involves the preparation of the 2-methylbenzene-1-sulfonyl chloride, which is then reacted with pyrrolidine to form the sulfonamide intermediate. This intermediate undergoes further reaction with 3,3-dimethyltriazene to yield the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or acetonitrile. Catalysts such as triethylamine may be used to facilitate the reactions.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products: The major products depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may bind to the active site of an enzyme, preventing substrate access.
Pathways Involved: The interaction with molecular targets can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. This may include the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as sulfonyl pyrrolidines and triazene derivatives share structural similarities.
Uniqueness: The unique combination of the sulfonyl and triazene groups in this compound provides distinct chemical and biological properties, setting it apart from other related compounds.
List of Similar Compounds: Examples include sulfonyl pyrrolidines, triazene derivatives, and other sulfonamide-based compounds.
Properties
CAS No. |
50499-16-6 |
|---|---|
Molecular Formula |
C13H20N4O2S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
N-methyl-N-[(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C13H20N4O2S/c1-11-6-7-12(14-15-16(2)3)10-13(11)20(18,19)17-8-4-5-9-17/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
BOXZAXPNTGMHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN(C)C)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


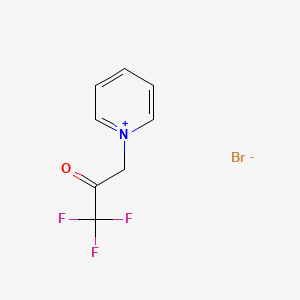
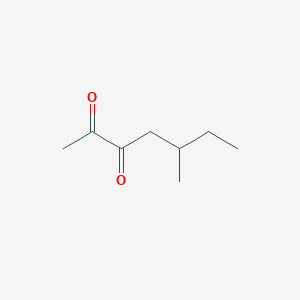
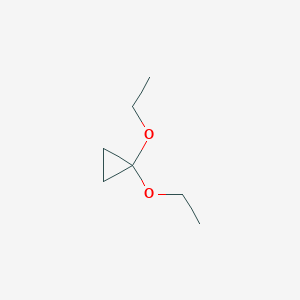
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
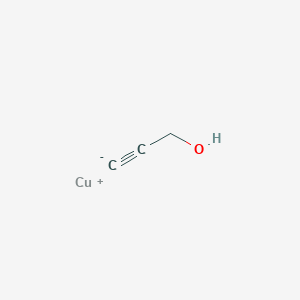

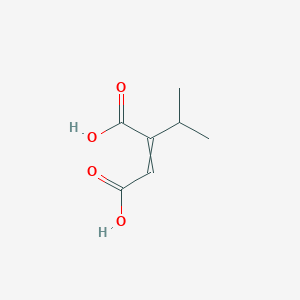
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)

![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


